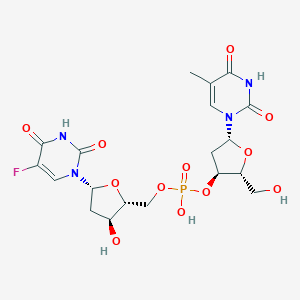
Dtpdfu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dtpdfu is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Dtpdfu is a synthetic compound that belongs to the class of thiazolidinediones. The chemical structure of Dtpdfu is similar to other thiazolidinediones such as pioglitazone and rosiglitazone. However, Dtpdfu has unique properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of Dtpdfu is not fully understood. However, it is believed to act by modulating the activity of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Dtpdfu has been shown to activate PPARγ, which leads to the modulation of various genes involved in glucose and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
Dtpdfu has been shown to have several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Dtpdfu has also been shown to reduce triglyceride levels and increase HDL cholesterol levels in animal models of dyslipidemia. Additionally, Dtpdfu has been shown to reduce oxidative stress and inflammation in animal models of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dtpdfu in lab experiments is its potency. Dtpdfu has been shown to be highly effective in inhibiting the growth of cancer cells and reducing inflammation in animal models of inflammatory diseases. Another advantage is its specificity. Dtpdfu has been shown to selectively activate PPARγ, which reduces the risk of off-target effects.
One of the limitations of using Dtpdfu in lab experiments is its solubility. Dtpdfu has low solubility in water, which makes it difficult to administer in vivo. Another limitation is its stability. Dtpdfu is unstable in light and air, which makes it difficult to store and handle.
Direcciones Futuras
There are several future directions for research on Dtpdfu. One potential direction is to investigate its potential as a therapeutic agent for cancer. Dtpdfu has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further investigation is needed to determine its efficacy in human clinical trials.
Another potential direction is to investigate its potential as an anti-inflammatory agent. Dtpdfu has been shown to reduce inflammation in animal models of inflammatory diseases. Further investigation is needed to determine its efficacy in human clinical trials.
Finally, future research could investigate the potential of Dtpdfu as a modulator of glucose and lipid metabolism. Dtpdfu has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Further investigation is needed to determine its potential as a therapeutic agent for metabolic disorders.
Métodos De Síntesis
The synthesis of Dtpdfu is a complex process that involves several steps. The starting material for the synthesis is 2,4-thiazolidinedione. The first step involves the reaction of 2,4-thiazolidinedione with hydrazine hydrate to form 2,4-thiazolidinedione hydrazone. The hydrazone is then reacted with 4-bromobenzaldehyde to form the intermediate product. The final step involves the reaction of the intermediate product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form Dtpdfu.
Aplicaciones Científicas De Investigación
Dtpdfu has been investigated for its potential applications in various fields of scientific research. One of the most promising areas of application is in the treatment of cancer. Dtpdfu has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential as an anti-inflammatory agent. Dtpdfu has been shown to reduce inflammation in animal models of inflammatory diseases.
Propiedades
Número CAS |
13276-67-0 |
|---|---|
Nombre del producto |
Dtpdfu |
Fórmula molecular |
C19H24FN4O12P |
Peso molecular |
550.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H24FN4O12P/c1-8-4-23(18(29)21-16(8)27)15-3-11(12(6-25)34-15)36-37(31,32)33-7-13-10(26)2-14(35-13)24-5-9(20)17(28)22-19(24)30/h4-5,10-15,25-26H,2-3,6-7H2,1H3,(H,31,32)(H,21,27,29)(H,22,28,30)/t10-,11-,12+,13+,14+,15+/m0/s1 |
Clave InChI |
IGJXAMJSWYEODZ-BBZRCZKMSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)F)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)F)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)F)O |
Sinónimos |
dTpdFU thymidylyl-(3'-5')-2'-deoxy-5-fluorouridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



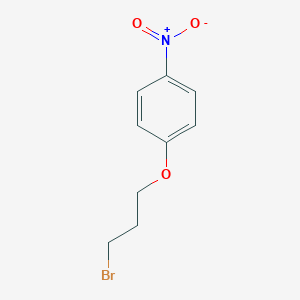
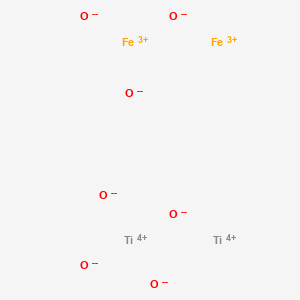
![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)
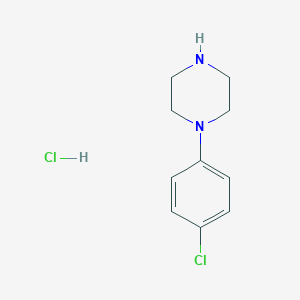
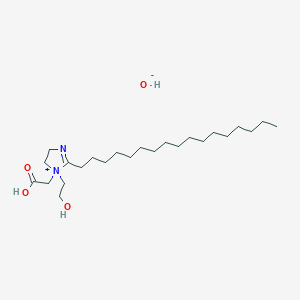
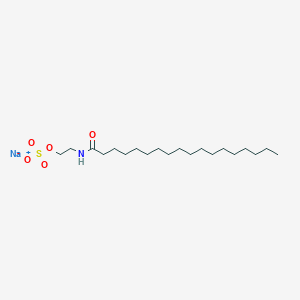
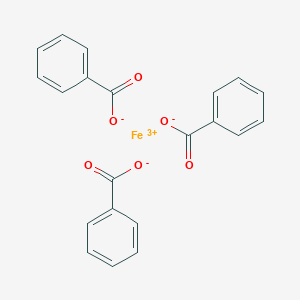
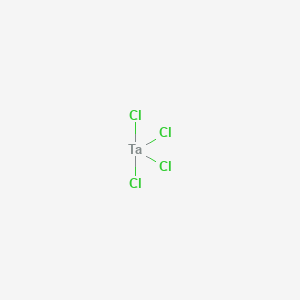
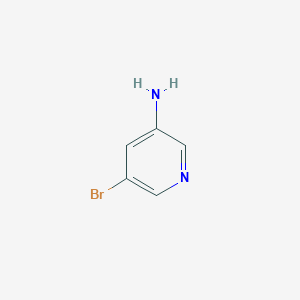
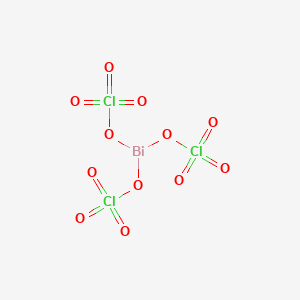
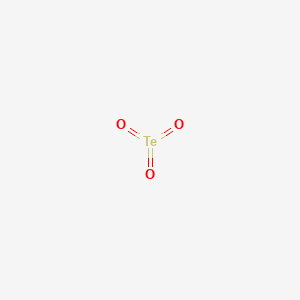
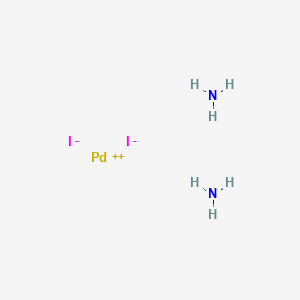
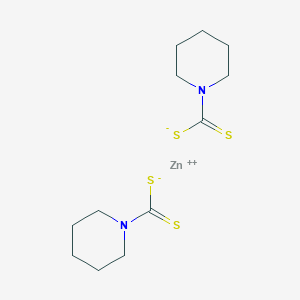
![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)